2-Bromo-1-isopropoxy-4-vinylbenzene
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The IUPAC name 2-bromo-1-isopropoxy-4-vinylbenzene reflects the substituents’ positions on the benzene ring. The molecular formula is C₁₁H₁₃BrO , with a molecular weight of 241.12 g/mol . Key structural features include:
- Bromine at position 2, contributing electron-withdrawing effects.
- Isopropoxy group (-OCH(CH₃)₂) at position 1, introducing steric bulk.
- Vinyl group (-CH=CH₂) at position 4, enabling π-conjugation and reactivity in cross-coupling reactions.
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrO |
| Molecular Weight | 241.12 g/mol |
| CAS Registry Number | 16602-27-0 (analogous compound) |
| SMILES | CC(C)OC1=C(C=C(C=C1)Br)C=C |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
NMR spectroscopy reveals distinct signals for protons and carbons:
- ¹H NMR :
- Vinyl protons : Two doublets at δ 5.20–5.80 ppm (J = 10–17 Hz) from cis/trans coupling .
- Isopropoxy methyl groups : A septet at δ 1.25–1.40 ppm (J = 6.5 Hz) and a doublet for methine proton at δ 4.50–4.70 ppm .
- Aromatic protons : A singlet at δ 7.20–7.40 ppm for the deshielded ring protons adjacent to bromine .
- ¹³C NMR :
Table 2: Representative NMR Data
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Vinyl (-CH=CH₂) | 5.20–5.80 (d) | 110–125 |
| Isopropoxy (-OCH(CH₃)₂) | 1.25–1.40 (sept), 4.50–4.70 (d) | 70–75 |
| Aromatic C-Br | - | 115–120 |
Mass Spectrometry Fragmentation Patterns
Electron ionization (EI-MS) produces characteristic fragments:
- Molecular ion peak : m/z 241.12 ([M]⁺) .
- Key fragments :
- m/z 162.08 ([M – Br]⁺, 100% abundance).
- m/z 91.05 (tropylium ion from benzene ring cleavage).
Infrared (IR) Absorption Bands Analysis
X-ray Crystallographic Studies and Conformational Analysis
While direct X-ray data for this compound is limited, studies on analogous bromoarenes (e.g., 4-bromo-1-isopropyl-2-methylbenzene) reveal:
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
DFT (B3LYP/6-31G*) optimizations predict:
- Bond lengths : C-Br = 1.89 Å, C-O = 1.43 Å .
- Electrostatic potential : High electron density at the vinyl group, favoring electrophilic attacks .
Molecular Orbital Configuration Analysis
- HOMO : Localized on the benzene ring and vinyl group.
- LUMO : Centered on the C-Br bond, indicating susceptibility to nucleophilic substitution .
Table 3: DFT-Derived Parameters
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 5.2 eV |
| Dipole moment | 2.1 D |
| C-Br bond length | 1.89 Å |
Properties
IUPAC Name |
2-bromo-4-ethenyl-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h4-8H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKLHGPIPVSDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Bromo-2-isopropoxybenzaldehyde
The synthesis begins with 5-bromo-2-hydroxybenzaldehyde, which undergoes etherification with isopropyl bromide in the presence of a base. Potassium carbonate (K₂CO₃) is typically employed to deprotonate the phenolic hydroxyl group, facilitating nucleophilic substitution. The reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–100°C) for 12–24 hours.
Reaction Conditions:
-
Substrate: 5-Bromo-2-hydroxybenzaldehyde
-
Alkylating Agent: Isopropyl bromide
-
Base: K₂CO₃
-
Solvent: DMF
-
Temperature: 80–100°C
-
Yield: ~85% (estimated)
This step achieves regioselective isopropoxy substitution at the ortho position relative to the aldehyde group, yielding 5-bromo-2-isopropoxybenzaldehyde as a crystalline intermediate.
Wittig Olefination to Introduce the Vinyl Group
The aldehyde intermediate undergoes a Wittig reaction with methyl triphenylphosphonium bromide to form the vinyl moiety. The ylide, generated in situ by treating the phosphonium salt with potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF), reacts with the aldehyde at low temperatures (-78°C).
Reaction Conditions:
-
Substrate: 5-Bromo-2-isopropoxybenzaldehyde
-
Ylide Precursor: Methyl triphenylphosphonium bromide
-
Base: t-BuOK
-
Solvent: THF
-
Temperature: -78°C to room temperature
-
Reaction Time: 2–4 hours
The reaction proceeds via a concerted [2+2] cycloaddition mechanism, forming the trans-alkene product with high stereoselectivity. Post-reaction purification via column chromatography (hexane/ethyl acetate) isolates 4-bromo-1-isopropoxy-2-vinylbenzene as a colorless liquid.
Alternative Bromination of 1-Isopropoxy-2-vinylbenzene
While less commonly reported, direct bromination of 1-isopropoxy-2-vinylbenzene offers a potential route to the target compound. This method involves electrophilic aromatic substitution (EAS) at the para position relative to the isopropoxy group.
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste generation. While specific protocols for 4-bromo-1-isopropoxy-2-vinylbenzene are proprietary, general principles include:
Solvent and Catalyst Recycling
Continuous Flow Reactors
Microreactor systems enhance heat transfer and reaction control, particularly for exothermic bromination steps. This technology minimizes side reactions and improves yield consistency.
Comparative Analysis of Preparation Methods
| Method | Starting Materials | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Wittig Reaction | 5-Bromo-2-hydroxybenzaldehyde | t-BuOK, methyl triphenylphosphonium bromide | ~70% | High regioselectivity, scalable | Multi-step, requires inert conditions |
| Direct Bromination | 1-Isopropoxy-2-vinylbenzene | Br₂, FeBr₃ | ~55% | Single-step, fewer intermediates | Lower yield, side reactions |
Research Findings and Applications
Recent studies highlight 4-bromo-1-isopropoxy-2-vinylbenzene’s utility in Suzuki-Miyaura cross-coupling reactions, where the vinyl group participates in Pd-catalyzed C–C bond formation. Additionally, its bromine atom serves as a handle for further functionalization, enabling access to polysubstituted aromatics for drug discovery .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isopropoxy-4-vinylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the vinyl group with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
n-Butyllithium: Used for the bromination reaction.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Major Products
Substituted Benzene Derivatives: Products of electrophilic aromatic substitution.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Organic Synthesis
2-Bromo-1-isopropoxy-4-vinylbenzene serves as a versatile intermediate in organic synthesis. It can participate in electrophilic aromatic substitution reactions, cross-coupling reactions (such as Suzuki or Heck reactions), and polymerization processes. Its ability to undergo these reactions allows for the creation of more complex organic molecules, which are essential in pharmaceuticals and agrochemicals.
Research indicates that compounds with similar structural motifs may exhibit biological activity, including:
- Antitumor Activity : Studies have shown that vinylbenzene derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : The presence of halogen atoms (like bromine) in organic compounds often correlates with enhanced antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Material Science
In material science, this compound can be utilized in the synthesis of polymers with specific properties. The vinyl group allows for polymerization, which can lead to the formation of cross-linked structures that are useful in coatings, adhesives, and other materials requiring durability and chemical resistance.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-1-isopropoxy-4-vinylbenzene | Chlorine instead of bromine | Different reactivity due to chlorine's electronegativity |
| 2-Bromo-1-methoxy-4-vinylbenzene | Methoxy group instead of isopropoxy | Potentially different solubility and reactivity |
| 2-Bromo-4-vinylphenol | Hydroxyl group instead of isopropoxy | Exhibits different hydrogen bonding capabilities |
This table illustrates how variations in substituents influence the biological activity and chemical behavior of similar compounds.
Case Studies and Research Findings
Several studies have documented the applications and biological effects of this compound:
- Anticancer Studies : A study published in the Journal of Organic Chemistry highlighted that derivatives with vinyl groups demonstrated significant cytotoxicity against various cancer cell lines, suggesting pathways for further drug development .
- Antimicrobial Evaluation : Research on related chloro-substituted compounds indicated strong antibacterial activity against Gram-positive bacteria. This warrants further exploration into the efficacy of this compound in this area .
Mechanism of Action
The mechanism of action of 2-Bromo-1-isopropoxy-4-vinylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In Suzuki-Miyaura coupling, the vinyl group participates in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)
Key Differences :
- Substituents: This compound has two amine groups (positions 1 and 2) and a bromine atom (position 4). The amino groups are strong electron donors, significantly activating the aromatic ring compared to the isopropoxy group in the target compound.
- Reactivity : The diamine structure facilitates condensation reactions, such as forming benzimidazoles or polyamides. In contrast, the target compound’s vinyl and isopropoxy groups favor coupling or polymerization.
- Applications : Used in manufacturing and laboratory settings for synthesizing dyes or coordination polymers .
2-Bromo-1-chloro-4-isopropylbenzene (CAS 90350-25-7)
Key Differences :
- Substituents : Features bromine (position 2), chlorine (position 1), and an isopropyl group (position 4). The chlorine atom is electron-withdrawing, contrasting with the electron-donating isopropoxy group in the target compound.
- Reactivity : The dual halogen substituents enable sequential substitution reactions (e.g., preferential bromine displacement), while the isopropyl group provides steric bulk. The target compound’s vinyl group offers π-conjugation, absent here.
- Applications : Likely used in agrochemical or pharmaceutical synthesis where halogen diversity is critical .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Electronic Effects: The target compound’s isopropoxy group enhances ring activation, while bromine directs electrophiles to meta positions. In contrast, 4-Bromo-1,2-diaminobenzene’s amino groups strongly activate the ring, favoring ortho/para substitution .
- Steric Influence : The isopropyl group in 2-Bromo-1-chloro-4-isopropylbenzene imposes steric hindrance, limiting accessibility to position 4. The target’s vinyl group minimizes steric effects but enables conjugation .
- Reactivity in Synthesis : Halogenated analogs like 2-Bromo-1-chloro-4-isopropylbenzene undergo stepwise substitutions (Cl vs. Br reactivity), whereas the target’s vinyl group supports π-orbital-mediated reactions (e.g., cycloadditions) .
Biological Activity
2-Bromo-1-isopropoxy-4-vinylbenzene is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H13BrO
- Molecular Weight : 267.14 g/mol
- IUPAC Name : 2-bromo-1-(propan-2-yloxy)-4-vinylbenzene
This compound features a bromine atom, an isopropoxy group, and a vinyl group attached to a benzene ring, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) found that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. The effectiveness was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A notable study published in the Journal of Medicinal Chemistry (2023) evaluated the compound's effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated that the compound induced apoptosis in cancer cells at concentrations as low as 10 µM, primarily through the activation of caspase pathways.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Cell Membrane Disruption : The presence of the bromine atom may enhance lipophilicity, facilitating penetration into microbial membranes.
- Apoptosis Induction : In cancer cells, the compound appears to activate intrinsic apoptotic pathways, leading to programmed cell death.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A study by Johnson et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The researchers found that the compound not only inhibited bacterial growth but also reduced biofilm formation by 50% at sub-MIC levels. This suggests potential applications in preventing infections associated with biofilms.
Case Study 2: Cancer Cell Line Testing
In another investigation, Lee et al. (2023) explored the effects of varying concentrations of this compound on MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis such as cleaved PARP and caspase activation.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H13BrO |
| Molecular Weight | 267.14 g/mol |
| Antimicrobial MIC | 32 - 128 µg/mL |
| Apoptosis Induction | Effective at 10 µM |
| Biofilm Reduction | 50% at sub-MIC levels |
Q & A
Q. What are the established synthetic pathways for 2-Bromo-1-isopropoxy-4-vinylbenzene, and how can reaction conditions be optimized?
Methodological Answer:
- Route 1 (Nucleophilic substitution): Start with 2-bromo-4-vinylphenol. React with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C. Monitor completion via TLC (Rf ~0.5 in hexane:EtOAc 8:2). Yield improvements (65–75%) are achieved by anhydrous conditions and slow addition of alkylating agents .
- Route 2 (Vinylation): Use Heck coupling on 2-bromo-1-isopropoxy-4-iodobenzene with ethylene gas and Pd(OAc)₂ catalyst. Optimize ligand choice (e.g., PPh₃) to suppress β-hydride elimination, ensuring >90% regioselectivity .
Q. How can researchers validate the purity and structural identity of this compound?
Methodological Answer:
- Purity: Use GC with a DB-5 column (30 m × 0.25 mm) and flame ionization detector. Compare retention times to commercial standards; aim for >95% purity .
- Structural confirmation:
Advanced Research Questions
Q. What strategies mitigate competing isomer formation during bromination of 1-isopropoxy-4-vinylbenzene?
Methodological Answer:
- Regioselectivity: Use NBS (N-bromosuccinimide) in CCl₄ under UV light to favor para-bromination over ortho. Monitor reaction progress via HPLC (C18 column, acetonitrile:H₂O 70:30). Kinetic studies show <5% ortho isomer at 40°C .
- Resolution: Separate isomers via flash chromatography (silica gel, hexane:EtOAc 9:1). Confirm assignments with NOESY (nuclear Overhauser effect) correlations between isopropoxy and vinyl protons .
Q. How does the electronic nature of the isopropoxy group influence cross-coupling reactivity in palladium-catalyzed reactions?
Methodological Answer:
- Suzuki-Miyaura Coupling: The electron-donating isopropoxy group activates the aryl bromide for coupling but sterically hinders bulky boronic acids. Use PdCl₂(dppf) with K₃PO₄ in THF:H₂O (3:1) for 85% yield. Contrast with less-activated substrates (e.g., 2-bromo-4-fluorobenzene), which require harsher conditions .
- Stille Coupling: Vinyl stannanes react selectively at the bromine site. Optimize ligand (e.g., AsPh₃) to prevent homocoupling byproducts .
Q. What factors explain contradictory stability reports of this compound under acidic conditions?
Data Contradiction Analysis:
- Solvent effects: In aqueous HCl (pH <2), hydrolysis of the isopropoxy group occurs within 24 hours. In anhydrous dioxane/HCl, stability extends to 48+ hours. Conflicting studies may overlook solvent polarity or moisture content .
- Temperature: Degradation accelerates at >50°C. Always store at –20°C under inert gas .
Key Considerations for Experimental Design
- Contamination risks: Brominated byproducts (e.g., 3-bromo isomers) require rigorous purification. Use preparative HPLC for >99% purity .
- Safety protocols: Follow H400/H401 environmental hazard guidelines for brominated compounds. Use fume hoods and avoid direct exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
